8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate brominated phenyl derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tuberculosis activity.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to enzyme function and signal transduction .
Comparison with Similar Compounds
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Used in similar biological applications.
Imidazo[1,2-a]pyrazine: Another derivative with comparable properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8BrF3N2O |
---|---|
Molecular Weight |
357.12 g/mol |
IUPAC Name |
8-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2O/c15-11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)21-14(16,17)18/h1-8H |
InChI Key |
MMNGSHUJJDFWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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